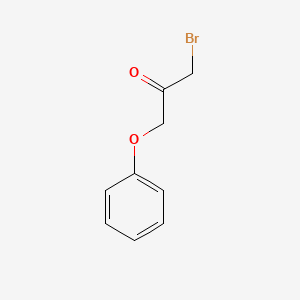

1-Bromo-3-phenoxypropan-2-one

Description

Contextualization of Alpha-Haloketones and Phenoxy Ethers in Chemical Research

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the alpha-carbon. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally valuable in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon-halogen bond—allows for a diverse range of chemical transformations. cymitquimica.com Consequently, α-haloketones serve as key precursors in the synthesis of various heterocyclic compounds, which are foundational to many pharmaceutical and agrochemical products.

Strategic Importance of 1-Bromo-3-phenoxypropan-2-one (B6259513) as a Synthetic Intermediate

This compound strategically combines the functionalities of an α-bromoketone and a phenoxy ether, making it a highly versatile intermediate in multi-step synthetic pathways. Its utility is particularly noted in the synthesis of complex pharmaceutical agents. echemi.comchemicalbook.com For instance, it can serve as a key building block in the development of tyrosine kinase inhibitors and antiangiogenic agents, which are critical in cancer therapy. echemi.comchemicalbook.com

The reactivity of the bromine atom allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. cymitquimica.com Simultaneously, the ketone and phenoxy ether moieties can be further manipulated to construct more elaborate molecular frameworks. This dual reactivity allows chemists to strategically plan synthetic routes that are both efficient and convergent.

Overview of Current Research Landscape and Key Challenges in its Utilization

The current research involving this compound and related α-haloketones is focused on expanding their synthetic applications and developing more sustainable and efficient synthetic methods. A significant area of investigation is the use of these intermediates in the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.net

Despite its synthetic utility, the utilization of this compound is not without its challenges. The high reactivity of the compound, while advantageous for synthesis, also presents stability issues. echemi.com Like many reactive intermediates, it can be prone to decomposition and may require careful handling and storage conditions. echemi.com Safety is another key concern, as the compound is classified as a skin and eye irritant and is combustible. echemi.comnih.gov

Furthermore, scaling up the production of such reactive compounds for industrial applications can present significant hurdles related to process safety and control. For analogous compounds, challenges in transitioning from laboratory-scale synthesis to commercial production have been noted, requiring careful optimization of reaction parameters and equipment design.

Methodological Frameworks for Studying Reactive Chemical Entities

The study of reactive chemical entities like this compound necessitates a robust set of analytical and spectroscopic techniques to elucidate their structure, reactivity, and purity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structural integrity of the molecule, including the positions of the bromine atom and the phenoxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for verifying the molecular weight and elemental composition. The distinct isotopic pattern of bromine provides a clear signature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the carbonyl group of the ketone.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. For similar chiral compounds, HPLC with chiral stationary phases has been successfully employed to resolve enantiomers, highlighting its utility in stereoselective synthesis. researchgate.net

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, molecular orbital interactions, and reactivity of the compound. This theoretical framework aids in understanding and predicting its chemical behavior.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | nih.gov |

| Molecular Weight | 229.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 237386-02-6 | fluorochem.co.uk |

| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)CBr | nih.gov |

| InChI Key | BXDZDFAFDNQZEY-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

1-bromo-3-phenoxypropan-2-one |

InChI |

InChI=1S/C9H9BrO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 |

InChI Key |

BXDZDFAFDNQZEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Phenoxypropan 2 One

Historical Evolution of Preparative Routes to 1-Bromo-3-phenoxypropan-2-one (B6259513)

The development of synthetic routes to this compound is intrinsically linked to the broader advancements in ketone halogenation and ether synthesis. Early methods often relied on robust, yet less selective, reagents and conditions.

Early Bromination Strategies and Reagent Selection

Historically, the direct bromination of ketones was a primary method for producing α-haloketones. wikipedia.org The most straightforward approach involved the reaction of an enolizable ketone with elemental bromine under acidic or basic conditions. mdpi.com In an acidic medium, the reaction proceeds through an enol intermediate, while in a basic medium, an enolate is the reactive species. wikipedia.org

For the synthesis of this compound, this would involve the bromination of 1-phenoxypropan-2-one. Early methods often employed molecular bromine (Br₂) as the brominating agent. However, the use of Br₂ presents several drawbacks, including its hazardous nature and the potential for over-bromination and other side reactions. nih.gov

Alternative brominating agents were explored to overcome these limitations. These included reagents like cupric bromide and dioxane dibromide. nih.gov A notable early method involved the use of sulfuryl chloride in the presence of an alkali metal bromide, such as sodium bromide, under anhydrous conditions. google.com

Table 1: Comparison of Early Brominating Reagents

| Reagent | Advantages | Disadvantages |

| Molecular Bromine (Br₂) | Readily available | Hazardous, can lead to over-bromination |

| Cupric Bromide (CuBr₂) | Milder than Br₂ | Stoichiometric amounts of copper salts produced |

| Dioxane Dibromide | Solid, easier to handle than Br₂ | Can be unstable |

| Sulphuryl Chloride/Sodium Bromide | Direct bromination | Generation of sulfur dioxide |

Development of Phenoxypropanone Scaffolds

The synthesis of the precursor, 1-phenoxypropan-2-one, is a critical step. A common historical and ongoing strategy involves the Williamson ether synthesis. This method typically involves the reaction of a sodium phenoxide with an alkyl halide, such as chloroacetone (B47974) or bromoacetone, to form the corresponding ether. google.com

Another approach to the phenoxypropanone scaffold involves the reaction of phenol (B47542) with 1,2-epoxy-3-chloropropane (epichlorohydrin) followed by oxidation of the resulting 1-phenoxy-3-chloropropan-2-ol. The etherification can also be achieved by reacting phenol with allyl chloride followed by oxidation of the resulting allyl phenyl ether.

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the preparation of this compound.

Regioselective Alpha-Bromination Techniques

A key challenge in the synthesis of this compound is achieving regioselective bromination at the α-position. Contemporary methods have largely shifted away from molecular bromine towards more selective and safer brominating agents.

N-Bromosuccinimide (NBS) has emerged as a popular and effective reagent for the α-bromination of ketones. nih.govtandfonline.com The reaction can be catalyzed by various substances, including acids, bases, or solid supports like alumina (B75360) or montmorillonite (B579905) K-10 clay. nih.govtandfonline.com The use of catalysts can enhance the reaction rate and selectivity. For instance, the use of acidic aluminum oxide with NBS in methanol (B129727) can lead to exclusive α-bromination. nih.gov

Another mild and regioselective method involves the use of bromodimethylsulfonium bromide (BDMS). organic-chemistry.orgacs.org This reagent effectively monobrominates β-keto esters and 1,3-diketones without the need for additional catalysts and avoids the formation of dibrominated byproducts. organic-chemistry.orgacs.org

Electrochemical methods have also been developed for the regioselective α'-bromination of α,β-unsaturated ketones, offering a novel approach to halogenation. rsc.orgacs.org

Table 2: Modern Reagents for Regioselective α-Bromination

| Reagent | Catalyst/Conditions | Key Advantages |

| N-Bromosuccinimide (NBS) | Acidic Al₂O₃, Montmorillonite K-10 | High regioselectivity, safer than Br₂ nih.govtandfonline.com |

| Bromodimethylsulfonium Bromide (BDMS) | No catalyst needed | Mild conditions, high yield, no dibromination organic-chemistry.orgacs.org |

| H₂O₂–HBr | "On water", room temperature | Environmentally friendly, inexpensive rsc.org |

| Electrochemical Bromination | CuBr, MeCN | Novel, controlled bromination rsc.org |

Etherification Strategies for Phenoxypropanone Formation

Modern etherification strategies for synthesizing the 1-phenoxypropan-2-one precursor often focus on improving the efficiency and sustainability of the Williamson ether synthesis. Phase-transfer catalysis can be employed to facilitate the reaction between the phenoxide and the alkyl halide, often leading to higher yields and milder reaction conditions.

Vapor-phase reactions of phenolic compounds with organic halides over solid catalysts containing metal oxides represent another advanced approach to ether synthesis. google.com This method can produce ethers with a hydrogen halide as a valuable by-product. google.com

The reaction of 1,2-epoxy-3-phenoxypropane with various nucleophiles is also a well-established route to related structures, highlighting the versatility of this building block. researchgate.netcapes.gov.brkpi.ua The synthesis of 1-phenoxy-2-propanol, a closely related compound, is often achieved through the reaction of phenol with propylene (B89431) oxide. cymitquimica.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of α-haloketones. tandfonline.comtandfonline.comresearchgate.net This includes the use of less hazardous reagents, the development of catalytic reactions, and the use of environmentally benign solvents like water. tandfonline.comtandfonline.com

One notable green approach to bromination is the use of an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system. rsc.org This method allows for the bromination of ketones at room temperature without the need for a catalyst or an organic solvent, with water being the only significant byproduct. rsc.orggoogle.com

The use of ionic liquids as reaction media for halogenation reactions has also been explored as a greener alternative to traditional organic solvents. wikipedia.org Furthermore, solvent-free reaction conditions, where reagents are ground together, represent a significant step towards sustainable chemistry. mdpi.com These approaches aim to reduce waste, improve energy efficiency, and minimize the environmental impact of chemical synthesis. rsc.org

Solvent-Free Reactions

In recent years, solvent-free reaction conditions have gained prominence as a green chemistry approach, minimizing volatile organic compound (VOC) emissions and often simplifying product purification.

For the initial etherification step, the Williamson ether synthesis can be adapted to solvent-free conditions. This involves the direct reaction of a phenol with an alkylating agent in the presence of a solid base. Research has demonstrated the efficient etherification of phenols with various alkylating agents using solid bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) without any solvent. tandfonline.comresearchgate.nettandfonline.com The reaction proceeds by mixing the phenol and the solid base, followed by the addition of the alkylating agent, often with vigorous stirring or grinding at moderate temperatures (e.g., 60°C). tandfonline.comorgchemres.org This method is noted for its rapid reaction times, high purity of products, and excellent yields. researchgate.nettandfonline.com

The subsequent α-bromination of the resulting phenoxyacetone (B1677642) can also be performed under solvent-free conditions. One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often accelerated by microwave irradiation. researchgate.netbenthamdirect.comingentaconnect.com This approach is lauded for its efficiency, exceptionally short reaction times, and simple work-up procedures, providing excellent yields of the desired α-bromoketone without the need for a catalyst. researchgate.netbenthamdirect.com Another solvent-free option is the use of an aqueous hydrogen peroxide (H2O2) and hydrobromic acid (HBr) system. iau.ir While aqueous, this method is considered "organic solvent-free" and can be highly efficient, especially when heated, reducing reaction times from days to hours. iau.ir

Catalyst-Mediated Syntheses

Catalysis offers pathways to enhance reaction rates, improve selectivity, and enable milder reaction conditions. Both the etherification and bromination steps can benefit from catalytic methods.

Ether Linkage Formation: The Williamson ether synthesis of phenoxyacetone can be significantly enhanced using phase-transfer catalysis (PTC). This technique is particularly useful when dealing with a two-phase system, such as an aqueous solution of sodium or potassium phenoxide and an organic solvent containing the haloacetone precursor. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663) or benzyltriphenylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. units.itcapes.gov.brquizlet.com This avoids the need for anhydrous conditions and can lead to high yields under mild conditions. capes.gov.br

Bromination: A variety of catalytic systems are available for the α-bromination of ketones. A prominent green chemistry approach utilizes a combination of HBr and H2O2, where H2O2 acts as the in-situ oxidant to generate bromine. This reaction can be catalyzed by substances like lithium chloride (LiCl) to improve yields and reduce reaction times. iau.ir Other systems for the oxidative α-halogenation of ketones employ titanium tetrachloride (TiCl4) as a catalyst in the presence of H2O2. organic-chemistry.org

More advanced catalytic methods include photocatalysis. chemistryviews.org For instance, α-haloketones can be synthesized from olefins using a photocatalyst, such as copper-modified graphitic carbon nitride (Cu-C3N4), with a halogen source like nickel bromide under visible light irradiation. units.itnih.govacs.org Iron-catalyzed methods have also been developed for the aerobic oxidation of olefins to yield α-haloketones, representing another pathway from different starting materials. organic-chemistry.orgresearchgate.netliv.ac.ukacs.org

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product.

The traditional Williamson ether synthesis has a moderate atom economy. The reaction between sodium phenoxide and bromoacetone, for instance, produces sodium bromide as a stoichiometric byproduct. Reaction: C₆H₅ONa + BrCH₂C(O)CH₃ → C₆H₅OCH₂C(O)CH₃ + NaBr

The atom economy can be calculated as: (Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) x 100%

For this reaction, the atom economy is significantly less than 100% due to the formation of the salt byproduct.

The subsequent bromination step's atom economy depends heavily on the chosen reagent.

Molecular Bromine (Br₂): This reaction produces HBr as a byproduct, lowering the atom economy. C₆H₅OCH₂C(O)CH₃ + Br₂ → C₆H₅OCH₂C(O)CH₂Br + HBr

N-Bromosuccinimide (NBS): Using NBS generates succinimide (B58015) as a major byproduct, resulting in poor atom economy. researchgate.net

Photocatalytic and other oxidative methods that use atmospheric oxygen as the ultimate oxidant also offer high atom economy. nih.govorganic-chemistry.org These modern approaches align with green chemistry principles by avoiding hazardous reagents like elemental bromine and minimizing the generation of non-valuable byproducts. units.itchemistryviews.org

Precursor Chemistry and Starting Material Derivation

The selection of appropriate starting materials is crucial for an efficient synthesis. The synthesis of this compound relies on precursors derived from propan-2-one and phenol.

Propan-2-one Derivatives as Key Precursors

The backbone of the target molecule is a propan-2-one (acetone) unit. For the synthesis of this compound, a functionalized acetone (B3395972) derivative is required. The most common precursors are α-haloacetones, such as chloroacetone or bromoacetone.

These reagents provide an electrophilic carbon center that is susceptible to nucleophilic attack by a phenoxide ion to form the ether linkage, and they already contain the ketone functionality. Chloroacetone is often preferred for the initial etherification step due to its lower cost and sufficient reactivity, especially when catalyzed. chemistryviews.org Alternatively, the synthesis can start with phenoxyacetone, which is then brominated in a subsequent step. benthamdirect.com

The table below summarizes key propan-2-one derivatives used in this synthesis.

Table 1: Key Propan-2-one Precursors

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Chloroacetone | C₃H₅ClO | Alkylating agent in Williamson ether synthesis |

| Bromoacetone | C₃H₅BrO | Alkylating agent in Williamson ether synthesis |

Phenol Derivatives and Ether Linkage Formation

The phenoxy group is introduced using phenol or a corresponding phenoxide. The formation of the aryl ether bond is most classically accomplished via the Williamson ether synthesis. orgchemres.orgjk-sci.com This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. sci-int.com

The phenoxide is typically generated in situ by treating phenol with a suitable base. For laboratory-scale synthesis, strong bases like sodium hydride (NaH) are effective. capes.gov.br For industrial or greener applications, weaker inorganic bases like potassium carbonate (K₂CO₃) are often used, particularly in conjunction with polar aprotic solvents or phase-transfer catalysis. tandfonline.comjk-sci.com

The reaction involves deprotonating the phenol to form the highly nucleophilic phenoxide anion, which then displaces the halide from the α-carbon of the haloacetone. ingentaconnect.com The use of potassium iodide as a catalyst in the reaction between phenol and chloroacetone has been shown to dramatically improve yields, likely by an in-situ Finkelstein reaction to generate the more reactive iodoacetone. benthamdirect.com

Table 2: Williamson Ether Synthesis for Phenoxyacetone

| Reactant 1 | Reactant 2 | Base/Catalyst | Typical Solvent | Product |

|---|---|---|---|---|

| Phenol | Chloroacetone | K₂CO₃ / KI | Acetone | Phenoxyacetone |

| Sodium Phenoxide | Bromoacetone | - | DMF, DMSO | Phenoxyacetone |

| Phenol | Chloroacetone | NaOH / PTC* | Dichloromethane/H₂O | Phenoxyacetone |

*PTC: Phase-Transfer Catalyst

Large-Scale Synthesis and Process Optimization Considerations

Transitioning a synthesis from the laboratory bench to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact. theswissbay.ch

For the synthesis of this compound, a key optimization point is the choice of reagents and reaction conditions. Using chloroacetone and phenol with potassium carbonate and a catalytic amount of potassium iodide is an effective and economical approach for producing the phenoxyacetone intermediate. chemistryviews.orgbenthamdirect.com

The subsequent bromination step requires significant process control. The use of molecular bromine on a large scale is hazardous due to its toxicity and corrosivity. Therefore, alternative brominating systems are highly preferred. The H₂O₂-HBr system is attractive for industrial applications as it uses inexpensive and safer reagents and generates water as the primary byproduct. rsc.orgacs.orgresearchgate.net Process parameters such as temperature, reagent addition rate, and mixing must be carefully controlled to manage the exothermicity of the reaction and prevent the formation of poly-brominated side products. sci-int.com

Continuous flow microreactors offer a modern solution for process optimization, particularly for hazardous reactions like bromination. researchgate.net Flow chemistry provides superior control over reaction parameters, enhances heat transfer, improves safety by minimizing the volume of reactive intermediates at any given time, and allows for easier scale-up. akjournals.com The α-bromination of acetophenone, a related process, has been successfully optimized and scaled up using a continuous flow microreactor, demonstrating the viability of this technology for producing α-bromoketones with high yield and selectivity. researchgate.netakjournals.com The use of phase-transfer catalysis in two-phase systems is also a well-established industrial practice that can simplify product isolation and catalyst recycling. beilstein-journals.orgphasetransfercatalysis.com

Reactor Design and Flow Chemistry Approaches

The production of α-haloketones, including this compound, has significantly benefited from advancements in reactor technology, particularly the adoption of continuous flow chemistry. vapourtec.comacs.org These approaches offer superior control over reaction parameters compared to traditional batch processes, leading to higher yields, improved safety, and enhanced product quality.

Flow chemistry utilizes microreactors or tubular reactors, which are characterized by their high surface-area-to-volume ratio. researchgate.net This allows for efficient heat and mass transfer, which is crucial for highly exothermic or fast reactions, such as bromination. The ability to precisely control temperature and residence time in a continuous flow setup minimizes the formation of byproducts and allows for the safe handling of hazardous reagents. vapourtec.com

In the context of synthesizing α-bromoketones, flow reactors can be designed to handle unstable intermediates. For instance, the in-situ generation of bromine or other brominating agents can be integrated into the flow system, reducing the risks associated with storing and handling these corrosive and toxic substances. smolecule.com A typical flow setup for the synthesis of α-bromoketones might involve pumping a solution of the ketone precursor and a brominating agent through a heated or cooled tube reactor. acs.orgacs.org The reaction mixture then flows into a collection vessel, often with an integrated quenching step to stop the reaction and neutralize any unreacted reagents.

The design of the reactor itself is a critical factor. Tubular reactors made of inert materials such as glass, stainless steel, or specialized polymers are common. mdpi.com The dimensions of the reactor, including its length and internal diameter, are carefully chosen to achieve the desired residence time and flow characteristics.

Table 1: Illustrative Parameters for Flow Synthesis of α-Bromoketones

| Parameter | Typical Range | Significance |

| Reactor Type | Tubular Reactor, Microreactor | Provides excellent heat and mass transfer. researchgate.net |

| Reactor Material | Glass, FEP Tubing, Stainless Steel | Ensures chemical compatibility and durability. mdpi.com |

| Internal Diameter | 0.5 - 5 mm | Influences flow regime and heat transfer. |

| Reactor Length | 1 - 20 m | Determines residence time at a given flow rate. |

| Flow Rate | 0.1 - 10 mL/min | Controls residence time and throughput. acs.org |

| Temperature | -20 to 100 °C | Affects reaction rate and selectivity. |

| Residence Time | Seconds to minutes | Allows for precise control over the reaction extent. smolecule.com |

| Pressure | Atmospheric to 10 bar | Can be used to increase reaction rates and prevent solvent boiling. |

This table presents typical parameters and is not specific to the synthesis of this compound due to a lack of publicly available data.

Purity Assessment and Impurity Profiling in Preparative Chemistry

The purity of this compound is paramount, as impurities can affect the outcome of subsequent reactions and the quality of the final product. A comprehensive approach to purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify any impurities present. ijprajournal.comijpsonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. ajprd.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for impurity profiling, particularly for volatile impurities. researchgate.net It allows for the separation of different components in a mixture followed by their identification based on their mass-to-charge ratio. This technique is especially useful for identifying process-related impurities and residual solvents. scholarsresearchlibrary.com

Impurity profiling is the process of identifying and quantifying all potential impurities in a substance. ijprajournal.comijpsonline.com For this compound, potential impurities could arise from the starting materials, side reactions during the synthesis, or degradation of the product. Common impurities in the synthesis of α-bromoketones can include the starting ketone, di-brominated products, and products of side reactions.

The structural elucidation of unknown impurities often requires the use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, in some cases, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Table 2: Analytical Techniques for Purity Assessment and Impurity Profiling

| Technique | Purpose | Typical Findings |

| HPLC | Purity determination, quantification of known and unknown impurities. researchgate.net | Purity of the main component, presence of starting materials, byproducts. |

| GC-MS | Identification and quantification of volatile impurities and residual solvents. researchgate.netscholarsresearchlibrary.com | Residual solvents from synthesis, volatile byproducts. |

| LC-MS | Identification of non-volatile impurities. nih.govresearchgate.net | Molecular weight of impurities, aiding in structure elucidation. |

| NMR | Structural elucidation of isolated impurities. | Detailed structural information of unknown compounds. |

| FTIR | Functional group analysis. | Confirmation of the chemical structure of the main component and impurities. |

This table outlines common analytical techniques and their applications in purity assessment.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Phenoxypropan 2 One

Reactivity of the Alpha-Bromoketone Moiety

The α-bromoketone functional group is a well-established reactive intermediate in organic synthesis. mdpi.com The presence of the bromine atom on the carbon adjacent (in the alpha position) to the carbonyl group creates a highly electrophilic center at that carbon, making it susceptible to attack by nucleophiles. fiveable.me Furthermore, the carbonyl group's inductive effect enhances the polarity of the carbon-bromine bond, which increases the molecule's reactivity in comparison to standard alkyl halides. nih.gov The protons on the carbon on the other side of the carbonyl group (the α'-position) are also acidified, allowing for base-mediated reactions that proceed via an enolate intermediate.

Nucleophilic substitution is a cornerstone of the reactivity of 1-Bromo-3-phenoxypropan-2-one (B6259513), where a nucleophile replaces the bromine atom. This reaction can proceed through different mechanisms, primarily dictated by the reaction conditions and the structure of the substrate.

The reaction of this compound with nucleophiles predominantly follows the bimolecular nucleophilic substitution (SN2) pathway. This is characteristic of primary alkyl halides and is significantly accelerated in α-haloketones. The rate of SN2 reactions in α-haloketones is unusually fast compared to analogous alkyl halides. This enhanced reactivity is attributed to electronic factors. The adjacent carbonyl group helps to stabilize the trigonal bipyramidal transition state through orbital overlap, lowering the activation energy of the reaction.

Studies comparing the reactivity of α-haloketones to simple alkyl halides demonstrate this rate enhancement. The relative rates highlight the activating effect of the carbonyl group.

| Substrate | Relative Rate of SN2 Reaction with LiI in Acetone (B3395972) |

| n-Propyl chloride | 1 |

| Chloroacetone (B47974) | 35,000 |

| n-Propyl bromide | 1,000 |

| Bromoacetone | 100,000 |

This table presents generalized data to illustrate the activating effect of an adjacent carbonyl group on the rate of SN2 reactions.

Steric effects also play a crucial role in SN2 reactions. The attack of the nucleophile occurs from the backside of the carbon-bromine bond. For this compound, the brominated carbon is primary, which is ideal for an SN2 reaction as it is relatively unhindered. While the phenoxymethyl (B101242) group is somewhat bulky, studies on similar α-haloketones have shown that bimolecular substitutions are remarkably insensitive to steric hindrance from substituents on the carbonyl side of the molecule. purechemistry.org However, steric hindrance directly at the reaction center (the α-carbon) would significantly impede the reaction.

The unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this compound. SN1 reactions are favored for tertiary and secondary alkyl halides, which can form relatively stable carbocations.

There are two primary reasons for the disfavoring of the SN1 pathway in this case:

Substrate Structure: The bromine is attached to a primary carbon. Primary carbocations are inherently unstable and their formation is energetically costly.

Electronic Destabilization: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group would severely destabilize any positive charge that would form on the α-carbon. This makes the formation of the requisite carbocation intermediate extremely unfavorable.

Therefore, under typical nucleophilic substitution conditions, SN2 reactions will dominate, and SN1 or SN1'-type processes are not considered viable transformation pathways for this compound.

In the presence of a base, this compound, like many other α-haloketones with acidic α'-protons, can undergo an intramolecular cyclization known as the Favorskii rearrangement. wikipedia.org This reaction transforms the α-bromoketone into a carboxylic acid derivative. purechemistry.org

The mechanism proceeds as follows:

Enolate Formation: A base (e.g., hydroxide (B78521) or an alkoxide) abstracts an acidic proton from the α'-carbon (the CH₂ group of the phenoxymethyl moiety) to form a resonance-stabilized enolate. nrochemistry.com

Intramolecular SN2 Attack: The enolate then acts as an internal nucleophile, attacking the α-carbon and displacing the bromide ion in an intramolecular SN2 fashion. wikipedia.org

Cyclopropanone (B1606653) Intermediate: This cyclization step results in the formation of a highly strained, three-membered ring ketone intermediate known as a cyclopropanone. nrochemistry.com

Nucleophilic Ring-Opening: The nucleophile (e.g., hydroxide) attacks the carbonyl carbon of the cyclopropanone. The strained ring opens to form a more stable carbanion.

Protonation: The carbanion is subsequently protonated by the solvent (e.g., water) to yield the final rearranged product, which would be 3-phenoxypropanoic acid if hydroxide is used as the base.

This pathway represents a significant transformation route for this compound under basic conditions, leading to a skeletal rearrangement of the molecule.

Alpha-elimination is a reaction pathway where a proton and a leaving group are removed from the same carbon atom, leading to the formation of a carbene. wikipedia.org For this compound, this would involve the removal of the α-proton (from the C-Br carbon) and the bromide ion by a strong base.

The mechanism would be:

A strong, sterically hindered base deprotonates the α-carbon, forming a carbanion.

This carbanion then expels the bromide ion to generate an acyl-carbene intermediate.

However, this pathway is generally less favorable for α-haloketones compared to other reactions like the Favorskii rearrangement. The acidity of the α'-protons is typically greater than that of the α-proton, meaning enolate formation at the α'-position is kinetically and thermodynamically favored. wikipedia.org Alpha-elimination would require a very strong, hindered base that can selectively deprotonate the less acidic α-position. While theoretically possible, the scope of α-elimination to form carbenes from α-haloketones is considered narrow, and it is not a primary reactivity pathway for this compound under most conditions. stackexchange.com

In addition to ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reactions. This can be achieved through photolysis (using UV light) or with the use of a radical initiator.

The key step is the abstraction of the bromine atom by another radical, typically generated from an initiator like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as a trialkyltin hydride (e.g., tributyltin hydride, Bu₃SnH). libretexts.org

Initiation: A radical initiator generates a tin radical (Bu₃Sn•).

Propagation (Bromine Abstraction): The tin radical abstracts the bromine atom from this compound to form a stable tin-bromine (B14679306) bond and a carbon-centered α-keto radical. This is a thermodynamically favorable process. libretexts.org

Propagation (Further Reaction): The resulting carbon-centered radical can then participate in various subsequent reactions, such as abstracting a hydrogen atom from the tin hydride to complete a reduction cycle (forming 3-phenoxypropan-2-one) or adding to an alkene in an intermolecular or intramolecular fashion.

This reactivity pathway opens up non-polar reaction mechanisms that are distinct from the more common nucleophilic substitutions, allowing for different types of bond formations and molecular transformations.

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Reactivity of the Ketone Functionality

The ketone functionality in this compound is a central hub of reactivity. The electrophilic nature of the carbonyl carbon and the acidity of the α-protons on the adjacent methylene (B1212753) group dictate its participation in a variety of chemical transformations. This section explores the principal reaction pathways originating from the ketone group, specifically nucleophilic additions to the carbonyl and substitutions at the α-carbon via enolate intermediates.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This fundamental reactivity leads to the formation of alcohols and other addition products.

The reduction of the ketone in this compound to a secondary alcohol is a common and predictable transformation. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are effective for this purpose. NaBH₄ is a mild reducing agent, which selectively reduces aldehydes and ketones without affecting other functional groups present in the molecule, such as the ether linkage or the carbon-bromine bond. organic-chemistry.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This nucleophilic attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product, 1-Bromo-3-phenoxy-2-propanol. jst.go.jpyoutube.com

Table 1: Hydride Reduction of this compound

| Substrate | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol (CH₃OH) | 1-Bromo-3-phenoxy-2-propanol |

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to ketones is a powerful method for forming new carbon-carbon bonds and producing tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com However, the reaction with α-bromo ketones like this compound follows a more complex pathway than simple addition.

While the initial step is the expected nucleophilic addition of the organometallic reagent to the carbonyl carbon, the resulting haloalkoxide intermediate can undergo a subsequent intramolecular Sₙ2 reaction. youtube.com The newly formed alkoxide acts as an internal nucleophile, displacing the adjacent bromide to form a three-membered epoxide ring. Acidic workup of the reaction mixture then leads to the opening of this strained epoxide, which can result in rearranged products rather than the simple tertiary alcohol. This reaction pathway is a known complication in the addition of strong nucleophiles to α-haloketones. youtube.com

Table 2: Reaction Pathway of Grignard Reagents with this compound

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + Methylmagnesium Bromide (CH₃MgBr) | Bromoalkoxide Intermediate | Nucleophilic addition to the carbonyl group. |

| 2 | Bromoalkoxide Intermediate | 2-Methyl-2-(phenoxymethyl)oxirane | Intramolecular Sₙ2 cyclization to form an epoxide. |

| 3 | 2-Methyl-2-(phenoxymethyl)oxirane + Acidic Workup (H₃O⁺) | Rearranged diol products | Acid-catalyzed ring-opening of the epoxide. |

Enolization and Alpha-Substitutions of the Ketone

The protons on the carbon atoms adjacent (in the α-position) to the carbonyl group exhibit enhanced acidity. Removal of one of these protons by a base generates a nucleophilic enolate ion. For this compound, the protons on the C3 methylene group (adjacent to the phenoxy group) are available for deprotonation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is typically required to ensure complete and regioselective formation of the enolate at this position. chemistrysteps.comlibretexts.org This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

Once formed, the enolate of this compound can act as a potent nucleophile in Sₙ2 reactions with various electrophiles. fiveable.me The reaction with alkyl halides, known as enolate alkylation, introduces a new alkyl group at the C3 position. libretexts.orgyoutube.com This reaction is most effective with primary alkyl halides to avoid competing elimination reactions. chemistrysteps.com Similarly, reaction with an acyl halide (like acetyl chloride) would result in the acylation of the enolate, forming a β-diketone derivative.

Table 3: Representative α-Alkylation of this compound

| Step | Reagents | Intermediate/Product |

| 1. Enolate Formation | This compound + Lithium Diisopropylamide (LDA) in THF, -78 °C | Lithium Enolate |

| 2. Alkylation | Lithium Enolate + Iodomethane (CH₃I) | 1-Bromo-3-phenoxybutan-2-one |

Enolates are key nucleophiles in condensation reactions, such as the Aldol (B89426) and Claisen-Schmidt reactions. masterorganicchemistry.comsigmaaldrich.com The enolate derived from this compound can attack the carbonyl carbon of an aldehyde or another ketone to form a β-hydroxy ketone (an aldol addition product). learncbse.in To ensure a specific outcome and prevent self-condensation, a "crossed" or "directed" aldol reaction is often employed. 182.160.97 In this strategy, the enolate of our target ketone is formed first with a strong base (like LDA), and then a non-enolizable aldehyde, such as benzaldehyde, is added as the electrophilic partner. byjus.com The resulting reaction yields a specific β-hydroxy ketone, which may subsequently be dehydrated to form an α,β-unsaturated ketone.

Table 4: Directed Aldol Addition with Benzaldehyde

| Step | Reagents | Product | Product Name |

| 1. Enolate Formation | This compound + LDA in THF, -78 °C | Lithium Enolate | N/A |

| 2. Aldol Addition | Lithium Enolate + Benzaldehyde | Aldol Adduct | 1-Bromo-4-hydroxy-3-(phenoxymethyl)-4-phenylbutan-2-one |

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters using peroxy acids or peroxides. wikipedia.orgorganic-chemistry.org For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon: the bromomethyl group (-CH2Br) and the phenoxymethyl group (-CH2OPh). The established order of migration preference is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In this specific case, both substituents are primary alkyl groups. However, their electronic properties differ significantly. The phenoxymethyl group is less electron-withdrawn compared to the bromomethyl group. The group better able to stabilize a positive charge during the migration step will preferentially move. Therefore, it is anticipated that the phenoxymethyl group would have a higher migratory aptitude.

Predicted Baeyer-Villiger Oxidation Products:

| Migrating Group | Product Structure | Product Name |

| Phenoxymethyl (-CH2OPh) | BrCH2-O-C(=O)-CH2OPh | (Phenoxymethyl) 2-bromoacetate |

| Bromomethyl (-CH2Br) | PhOCH2-O-C(=O)-CH2Br | (Bromomethyl) 2-phenoxyacetate |

A more characteristic reaction for α-halo ketones in the presence of a base is the Favorskii rearrangement . wikipedia.orgadichemistry.com This reaction converts α-halo ketones into carboxylic acid derivatives, often with a skeletal rearrangement. When treated with a base like sodium hydroxide or an alkoxide, this compound is expected to undergo this transformation. The mechanism is believed to involve the formation of a cyclopropanone intermediate after the deprotonation of the α'-carbon (the carbon of the phenoxymethyl group). wikipedia.org Subsequent nucleophilic attack by the base on the cyclopropanone ring leads to its opening and the formation of a rearranged carboxylate salt.

The opening of the cyclopropanone intermediate will occur to form the more stable carbanion. In this case, cleavage of the bond between the carbonyl carbon and the phenoxymethyl-substituted carbon would lead to a carbanion stabilized by the adjacent phenyl group, resulting in 3-phenoxypropanoic acid or its corresponding ester if an alkoxide is used as the base.

Expected Favorskii Rearrangement with Alkoxide Base (e.g., NaOR'):

| Step | Description | Intermediate/Product |

| 1. Enolate Formation | Base abstracts a proton from the α'-carbon (C3). | Enolate anion |

| 2. Cyclization | Intramolecular SN2 displacement of bromide. | 2-(Phenoxymethyl)cyclopropanone |

| 3. Nucleophilic Attack | Alkoxide attacks the carbonyl carbon. | Tetrahedral intermediate |

| 4. Ring Opening | Cleavage to form the more stable carbanion. | Carbanion intermediate |

| 5. Protonation | Proton transfer from solvent. | Alkyl 3-phenoxypropanoate |

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether bond in this compound is generally stable but can be cleaved under forcing conditions. wikipedia.org

Acidic Conditions: Ether cleavage is most commonly accomplished using strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic substitution reaction (SN1 or SN2) by the halide ion. libretexts.org

For an aryl alkyl ether like this compound, the cleavage will always yield a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com This is because the carbon-oxygen bond of the aromatic ring has sp2 hybridization and is stronger, and nucleophilic attack on an aromatic carbon is highly unfavorable. The nucleophile (e.g., Br⁻) will attack the aliphatic carbon of the ether linkage.

The reaction pathway would be:

Protonation of the ether oxygen by the strong acid.

SN2 attack by the bromide or iodide ion on the methylene carbon (-CH2-) attached to the oxygen.

This results in the cleavage of the C-O bond, yielding phenol and 1-bromo-3-halopropan-2-one.

Basic Conditions: Cleavage of aryl ethers under basic conditions is generally difficult and requires very strong bases or high temperatures. Standard bases like sodium hydroxide are typically insufficient to cleave the stable phenoxy ether bond. Specialized reagents like organolithium compounds can cleave ethers, but this would likely lead to a complex mixture of products due to reactions at the carbonyl and α-bromo positions. wikipedia.org

Rearrangement reactions specifically involving the phenoxy group of this compound, such as the Fries or Claisen rearrangements, are not applicable. The Fries rearrangement involves acyl group migration on a phenolic ester, and the Claisen rearrangement requires an allyl aryl ether. As this compound does not fit these structural motifs, these specific named rearrangements are not expected to occur. Other intramolecular rearrangements involving the phenoxy group are not commonly reported for this type of structure under typical reaction conditions.

Multi-functional Reactivity and Cascade Reactions Involving this compound

The presence of multiple reactive sites allows for the possibility of complex transformations like chemoselective, tandem, and one-pot reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary sites for nucleophilic attack are the electrophilic carbonyl carbon and the carbon bearing the bromine atom (via an SN2 reaction).

The outcome of a reaction with a nucleophile depends on the nature of the nucleophile and the reaction conditions.

"Hard" nucleophiles (e.g., Grignard reagents, organolithiums) are expected to preferentially attack the "hard" electrophilic center, the carbonyl carbon.

"Soft" nucleophiles (e.g., iodide, cyanide, thiols) are more likely to attack the "soft" electrophilic center, the carbon attached to the bromine, in an SN2 fashion.

Basic nucleophiles (e.g., alkoxides, amines) can either attack the carbonyl carbon or the α-carbon, or act as a base to initiate a Favorskii rearrangement as discussed previously. wikipedia.org

Table of Potential Chemoselective Reactions:

| Reagent Type | Preferential Site of Attack | Expected Product Type |

| Hard Nucleophiles (e.g., CH₃MgBr) | Carbonyl Carbon | Tertiary Alcohol |

| Soft Nucleophiles (e.g., NaCN) | α-Carbon (C1) | α-Cyanoketone |

| Basic Nucleophiles (e.g., NaOR') | α'-Carbon (C3) proton | Favorskii Rearrangement Product |

| Reducing Agents (e.g., NaBH₄) | Carbonyl Carbon | Bromohydrin |

A one-pot synthesis or a tandem (cascade) reaction involves multiple sequential transformations within a single reaction flask, avoiding the need to isolate intermediates. rsc.org The structure of this compound is well-suited for such processes. For example, a one-pot reaction could be initiated by a nucleophilic substitution at the C-Br bond, followed by an intramolecular reaction involving the newly introduced group and the ketone.

One hypothetical example could be a one-pot synthesis of a heterocyclic compound. Reaction with a binucleophile like ethylenediamine (B42938) could first involve an SN2 reaction displacing the bromide, followed by an intramolecular condensation with the ketone to form a dihydropyrazine (B8608421) ring. While specific examples utilizing this compound are scarce in the literature, the principles of multi-component and tandem reactions are widely applied in modern organic synthesis to build molecular complexity efficiently. organic-chemistry.orgderpharmachemica.com

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions at the carbonyl group of this compound is of significant interest, particularly in the synthesis of chiral building blocks for pharmaceuticals. The generation of a new stereocenter at the C2 position through reduction of the ketone or the formation of a new bond can be controlled to favor a specific stereoisomer.

Diastereoselectivity and Enantioselectivity in Transformations

The conversion of the prochiral ketone in this compound into a chiral secondary alcohol, 1-bromo-3-phenoxypropan-2-ol, is a pivotal transformation where enantioselectivity is crucial. This is particularly relevant in the synthesis of β-adrenergic receptor blockers (beta-blockers), where the biological activity often resides in a single enantiomer.

Enantioselective Reduction: The asymmetric reduction of α-haloketones is a well-established strategy for producing enantiomerically enriched halohydrins. Both enzymatic and chemical catalytic systems have proven effective in achieving high enantioselectivity.

Enzymatic Reduction: Carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of ketones. For instance, reductases from various microbial sources, such as Lactobacillus brevis, have been shown to reduce α-halogenated ketones with high enantioselectivity. These enzymatic reactions often proceed with excellent yields and enantiomeric excesses (ee), making them attractive for industrial applications.

Chemical Catalysis: Prominent among chemical methods is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts coordinated with chiral ligands like BINAP. This method is highly efficient for the enantioselective reduction of a wide range of ketones, including α-haloketones, affording chiral alcohols in high ee. Another powerful method is the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone.

While specific data for the enantioselective reduction of this compound is not extensively documented in readily available literature, the principles established for analogous α-haloketones are directly applicable. The choice of catalyst (enzyme or chemical) and its chirality dictates the stereochemical outcome of the reduction, leading to either the (R)- or (S)-1-bromo-3-phenoxypropan-2-ol.

Interactive Data Table: Enantioselective Reduction of α-Haloketones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Carbonyl Reductase | Generic α-chloroketone | (S)-α-chloroalcohol | >99% |

| Lactobacillus brevis ADH | Generic α-haloketone | (R)- or (S)-alcohol | High |

| Ru-BINAP Catalyst | Generic α-haloketone | (R)- or (S)-alcohol | Up to 99% |

| CBS Catalyst | Generic prochiral ketone | (R)- or (S)-alcohol | High |

Note: This table represents typical results for the classes of catalysts and substrates mentioned and serves as an illustrative guide for the expected outcomes with this compound.

Diastereoselective Reactions: The generation of a second chiral center in a molecule that already contains one leads to the formation of diastereomers. The diastereoselectivity of such a reaction is determined by the steric and electronic influence of the existing chiral center on the approaching reagent.

In the context of this compound, a diastereoselective transformation would typically involve its reaction with a chiral reagent or its reaction on a substrate that already possesses a chiral center. A notable example for the class of α-haloketones is the Mukaiyama aldol reaction. This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, and when applied to α-haloketones, it can proceed with high diastereoselectivity, leading to the formation of anti-β-siloxy-α-haloketones. This demonstrates a pathway for the diastereoselective formation of a new C-C bond and a new stereocenter adjacent to the halogenated carbon.

Asymmetric Induction in New Chiral Center Formation

Asymmetric induction is the process by which a chiral element in a molecule, reagent, or catalyst influences the creation of a new stereocenter, resulting in an unequal formation of stereoisomers. This principle is fundamental to the enantioselective and diastereoselective transformations discussed previously.

External Asymmetric Induction: In the enantioselective reduction of this compound, the chiral information is introduced externally by a chiral catalyst.

In a Noyori asymmetric hydrogenation , the chiral BINAP ligand creates a chiral environment around the ruthenium metal center. The ketone substrate coordinates to this chiral complex in a way that one of the two prochiral faces is preferentially shielded, leading to the hydrogenation occurring predominantly on the other face.

In a Corey-Itsuno reduction , the chiral oxazaborolidine catalyst forms a complex with the borane reducing agent. The ketone then coordinates to the boron of the catalyst in a sterically favored orientation, which directs the hydride transfer to one of the carbonyl faces, thus inducing the formation of a specific enantiomer of the alcohol.

Substrate-Controlled Asymmetric Induction: If this compound were to be modified to contain a chiral center elsewhere in the molecule, any subsequent reaction to form a new stereocenter would be influenced by the existing one. This is known as substrate-controlled diastereoselectivity. The stereochemical outcome would be dictated by minimizing steric hindrance and aligning dipoles in the transition state, as described by models such as Cram's rule, the Felkin-Anh model, and the Felkin-Anh-Eisenstein model. For instance, if the phenoxy group were replaced with a chiral phenoxy-derived moiety, the reduction of the ketone would likely lead to a mixture of diastereomers in unequal amounts.

The stereochemical control in reactions involving this compound is a powerful tool for the synthesis of complex chiral molecules. Through the judicious choice of chiral catalysts or the strategic placement of chiral auxiliaries, chemists can direct the formation of new stereocenters with a high degree of precision, enabling the efficient production of enantiomerically pure compounds for various applications.

Computational and Theoretical Studies of 1 Bromo 3 Phenoxypropan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) can be used to model the electronic environment of 1-bromo-3-phenoxypropan-2-one (B6259513), providing insights into its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilic character, while the LUMO, an electron acceptor, relates to electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netfrontiersin.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenoxy ring and the oxygen atom of the carbonyl group, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the electrophilic carbonyl carbon and, significantly, on the σ* antibonding orbital of the C-Br bond. This distribution makes the carbon atom attached to the bromine highly susceptible to nucleophilic attack, a characteristic reactivity pathway for α-haloketones. up.ac.zamdpi.com

Hypothetical FMO Data for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. (Note: These are representative values for illustrative purposes.)

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -7.25 | Phenoxy ring, Carbonyl Oxygen |

| LUMO | -1.10 | Carbonyl Carbon, C-Br σ* orbital |

| HOMO-LUMO Gap (ΔE) | 6.15 | - |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack. najah.eduresearchgate.net In an MEP map, electron-rich areas with negative electrostatic potential (typically colored red or yellow) indicate favorable sites for electrophilic attack, while electron-deficient regions with positive potential (colored blue) are susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP would show a significant negative potential around the carbonyl oxygen due to its lone pairs, making it a primary site for protonation or coordination to Lewis acids. The aromatic phenoxy ring would also exhibit negative potential above and below the plane. In contrast, a strong positive potential would be located on the carbonyl carbon and the α-carbon bonded to the bromine atom. This positive region underscores the electrophilic nature of the carbon backbone adjacent to the electron-withdrawing carbonyl and bromo groups, reinforcing the prediction from FMO analysis that this area is the main reactive site for nucleophiles. najah.edu

Hypothetical Mulliken Atomic Charges for this compound (Note: These are representative values for illustrative purposes.)

| Atom | Charge (a.u.) |

| Carbonyl Oxygen (O=C) | -0.55 |

| Carbonyl Carbon (C=O) | +0.60 |

| α-Carbon (C-Br) | +0.15 |

| Bromine (Br) | -0.10 |

| Ether Oxygen (O-Ph) | -0.45 |

Bond order analysis quantifies the number of chemical bonds between two atoms and provides insight into bond strength and stability. In computational studies, the Wiberg bond index is often used. For this compound, the C=O bond would exhibit a bond order approaching 2, characteristic of a strong double bond. The C-Br bond, however, would have a bond order significantly less than 1, indicating it is a relatively weak, highly polarized, and labile single bond, making it the most likely bond to break during a substitution reaction. The bonds within the phenoxy ring would show partial double bond character, consistent with aromaticity, while the C-O ether linkage would also have a bond order slightly greater than 1 due to resonance effects.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the potential for rotation around several single bonds. Conformational analysis helps to identify the most stable three-dimensional arrangements (conformers) and the energy barriers that separate them. lumenlearning.comfiveable.me

Computational studies on substituted acetones and similar molecules show that rotational barriers for C-C single bonds adjacent to a carbonyl group are typically in the range of 2-5 kcal/mol. aip.orgresearchgate.net For this compound, the preferred conformations would seek to minimize steric hindrance and unfavorable dipole-dipole interactions. A likely low-energy conformation would feature a gauche or anti relationship between the bulky phenoxy group and the bromine atom. The most stable conformer would likely position the large C-Br dipole and the C=O dipole in an arrangement that minimizes electrostatic repulsion, often a staggered or near-eclipsed conformation depending on the balance of steric and electronic factors. researchgate.net An eclipsed conformation, where the bromine atom and the carbonyl oxygen are aligned, would represent a high-energy transition state due to both steric clash and dipole repulsion.

Hypothetical Relative Energies of Key Conformers (Note: These are representative values for illustrative purposes.)

| Conformer (Dihedral Angle O=C-C-Br) | Relative Energy (kcal/mol) | Stability |

| Anti (180°) | 0.0 | Most Stable |

| Gauche (60°) | 0.8 | Stable |

| Eclipsed (0°) | 4.5 | Transition State (Unstable) |

The surrounding solvent can significantly influence the conformational equilibrium of a flexible molecule. weebly.comcdnsciencepub.com Polar solvents tend to stabilize conformers with larger dipole moments, whereas nonpolar solvents favor less polar conformers.

Reaction Pathway Elucidation using Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. For a reactive species like this compound, which contains both a reactive C-Br bond and an electrophilic carbonyl group, theoretical methods can elucidate complex reaction pathways, identify intermediates, and characterize transition states that are often difficult or impossible to observe experimentally. acs.org Methods like Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction, offering deep insights into its feasibility and selectivity. up.ac.za

Transition State Characterization for Key Reactions

A critical step in understanding any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. For this compound, a key reaction is the nucleophilic substitution at the α-carbon, displacing the bromide ion. Computational methods are used to locate the geometry of the TS and calculate its energy. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the new C-Nucleophile bond). acs.org

DFT calculations on similar α-bromoacetophenones reacting with nucleophiles have shown that a single transition state can sometimes lead to multiple products through a phenomenon known as path bifurcation. acs.org Such studies provide a framework for analyzing the reactions of this compound.

Table 1: Illustrative Transition State Data for S_N2 Reaction of this compound with a Nucleophile (e.g., CH₃O⁻) This data is hypothetical and for illustrative purposes.

| Parameter | Value | Method/Basis Set | Description |

|---|---|---|---|

| Relative Energy (kcal/mol) | +15.5 | B3LYP/6-311+G(d,p) | Energy of the TS relative to the separated reactants. |

| Imaginary Frequency (cm⁻¹) | -350 | B3LYP/6-311+G(d,p) | The single negative frequency indicating a true saddle point. |

| C-Br Bond Length (Å) | 2.35 | B3LYP/6-311+G(d,p) | Elongated carbon-bromine bond in the transition state. |

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy reaction pathway connecting the transition state to the corresponding reactants and products on the potential energy surface. acs.org This process confirms that the identified transition state indeed connects the desired chemical species. The calculation proceeds by moving in infinitesimal steps away from the transition state geometry in both the forward and reverse directions along the path of the imaginary frequency. Current time information in Bangalore, IN. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Table 2: Illustrative Calculated Thermodynamic Parameters for a Reaction of this compound (kcal/mol) This data is hypothetical and for illustrative purposes.

| Parameter | Pathway 1: S_N2 Substitution | Pathway 2: Carbonyl Addition | Method/Basis Set |

|---|---|---|---|

| Enthalpy of Activation (ΔH‡) | +17.2 | +14.8 | B3LYP/6-311+G(d,p) |

| Gibbs Free Energy of Activation (ΔG‡) | +15.8 | +13.5 | B3LYP/6-311+G(d,p) |

| Enthalpy of Reaction (ΔH_rxn) | -25.0 | -18.5 | B3LYP/6-311+G(d,p) |

Spectroscopic Prediction and Interpretation via Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra for proposed structures, chemists can compare them with experimental results to confirm molecular identity, assign signals, and understand conformational effects.

NMR Chemical Shift Prediction and Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. naturalspublishing.com For flexible molecules like this compound, multiple conformations can exist due to rotation around single bonds. The predicted chemical shifts are often a Boltzmann-averaged value over several low-energy conformers to provide a more accurate comparison with experimental spectra, which represent an average of all conformations present in solution. Studies on other α-haloketones show that the presence of the halogen significantly influences the chemical shifts of the α-protons and carbons. mdpi.comup.ac.za

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This data is hypothetical and for illustrative purposes, referenced to TMS.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Method/Basis Set |

|---|---|---|---|

| C=O (Ketone) | 198.5 | - | GIAO-B3LYP/6-311+G(d,p) |

| CH₂Br | 35.8 | 4.45 (s, 2H) | GIAO-B3LYP/6-311+G(d,p) |

| O-CH₂ | 74.2 | 4.90 (s, 2H) | GIAO-B3LYP/6-311+G(d,p) |

| Phenoxy C-O | 157.9 | - | GIAO-B3LYP/6-311+G(d,p) |

| Phenoxy C-ortho | 114.8 | 6.95 (d, 2H) | GIAO-B3LYP/6-311+G(d,p) |

| Phenoxy C-meta | 129.7 | 7.30 (t, 2H) | GIAO-B3LYP/6-311+G(d,p) |

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. scm.com DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.net These theoretical spectra are crucial for assigning experimental bands to specific molecular motions. For this compound, key vibrations would include the C=O stretch, C-Br stretch, and various modes associated with the phenoxy group. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nih.gov

Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for this compound This data is hypothetical and for illustrative purposes. Frequencies are scaled.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O Stretch | 1725 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1245 | Strong | Weak |

| Aromatic C=C Stretch | 1595, 1490 | Medium | Strong |

| C-Br Stretch | 680 | Medium | Medium |

| CH₂ Wagging (Br-CH₂) | 1280 | Medium | Weak |

Mass Spectrometry Fragmentation Pathway Prediction

The prediction of mass spectrometry fragmentation pathways through computational methods is a valuable tool for the structural elucidation of molecules. For this compound, the fragmentation pattern under Electron Ionization (EI) can be predicted by considering the inherent chemical properties of its functional groups: a ketone, a phenoxy ether linkage, and a carbon-bromine bond. The presence of bromine is particularly significant due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in characteristic M+2 peaks for bromine-containing fragments.

The fragmentation of α-haloketones is influenced by several key processes. The primary fragmentation pathways for this compound are expected to involve:

Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones, involving the cleavage of bonds adjacent to the carbonyl group. For this compound, two primary alpha-cleavage events are plausible:

Cleavage between the carbonyl carbon (C2) and the bromomethyl carbon (C1), leading to the loss of a bromomethyl radical (•CH₂Br) and the formation of a phenoxyacetyl cation.

Cleavage between the carbonyl carbon (C2) and the phenoxymethyl (B101242) carbon (C3), resulting in the loss of a phenoxymethyl radical (•CH₂OPh) and the formation of a bromoacetyl cation.

Halogen Loss: The direct cleavage of the C-Br bond is a common fragmentation pathway for halogenated compounds, leading to the loss of a bromine radical (•Br). This would result in a fragment ion [M-Br]⁺.

McLafferty Rearrangement: While classic McLafferty rearrangements require a γ-hydrogen, which is not present in the standard configuration, other hydrogen rearrangements involving the phenoxy group could occur, although they are generally less probable than direct cleavage events.

Ether Cleavage: Fragmentation can also be initiated by cleavage within the phenoxy group or at the ether linkage. This could involve the loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule (PhOH) through rearrangement.

Based on these principles, a predicted fragmentation pathway can be outlined. The molecular ion [C₉H₉BrO₂]⁺• would have an m/z corresponding to its molecular weight (228/230 g/mol ).

Predicted Fragmentation Data for this compound

| Fragment Ion (Structure) | m/z (79Br/81Br) | Proposed Fragmentation Pathway |

| [C₉H₉BrO₂]⁺• | 228/230 | Molecular Ion (M⁺•) |

| [C₈H₇O₂]⁺ | 135 | Alpha-cleavage: Loss of •CH₂Br from M⁺• |

| [CH₂BrCO]⁺ | 121/123 | Alpha-cleavage: Loss of •CH₂OPh from M⁺• |

| [C₉H₉O₂]⁺ | 149 | Halogen Loss: Loss of •Br from M⁺• |

| [C₆H₅O]⁺ | 93 | Cleavage of C-O bond, loss of C₃H₄BrO• |

| [C₆H₅]⁺ | 77 | Loss of CO from [C₆H₅O]⁺ |

| [C₇H₇]⁺ | 91 | Tropylium ion, rearrangement from [C₉H₉O₂]⁺ |

This table is generated based on established fragmentation principles for ketones, ethers, and alkyl halides.

Computational tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can be used to predict EI-mass spectra from a chemical structure, providing a more quantitative prediction of fragment intensities. These programs model the likelihood of different fragmentation events to generate a theoretical spectrum that can be compared against experimental data for compound identification.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational frameworks that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models are invaluable for predicting the reactivity of new or untested chemicals, understanding reaction mechanisms, and guiding the synthesis of molecules with desired properties. For this compound, a member of the α-haloketone class, QSRR can be employed to predict its reactivity towards various nucleophiles.

The development of a QSRR model involves several key steps:

Data Set Selection: A series of structurally related compounds (e.g., various substituted α-haloketones) with known experimental reactivity data is compiled.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each compound using computational chemistry software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Descriptors for Reactivity Prediction of Haloketones

The reactivity of α-haloketones like this compound is primarily governed by their electrophilic nature, particularly at the carbonyl carbon and the α-carbon bearing the halogen. The choice of molecular descriptors for a QSRR model must reflect the underlying factors controlling this reactivity. These descriptors can be categorized as constitutional, topological, quantum-chemical, or thermodynamic.

For predicting the reactivity of haloketones in reactions such as nucleophilic substitution, the following descriptors are particularly relevant:

| Descriptor Category | Specific Descriptor Example | Relevance to Haloketone Reactivity |

| Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | A lower ELUMO indicates greater electrophilicity and susceptibility to nucleophilic attack. It represents the ability of the molecule to accept electrons. |

| Quantum-Chemical | Mulliken or NBO Charge on Carbonyl Carbon | A more positive partial charge on the carbonyl carbon signifies a more potent electrophilic site for nucleophilic attack. |

| Quantum-Chemical | Global Electrophilicity Index (ω) | This descriptor quantifies the overall electrophilic nature of the molecule. Higher values suggest greater reactivity towards nucleophiles. |

| Quantum-Chemical | Fukui Functions (f+) | These functions identify the specific atomic sites within the molecule that are most susceptible to nucleophilic attack. |

| Steric | Molar Volume / Molecular Surface Area | Steric hindrance around the reactive sites (carbonyl carbon, α-carbon) can significantly affect reaction rates. Larger descriptors may indicate slower reactions. |

| Thermodynamic | Bond Dissociation Energy (C-Br) | Represents the energy required to break the carbon-halogen bond, which is a key step in many substitution reactions. |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, which influences its interaction with polar solvents and reagents. |

These descriptors are calculated using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and properties of molecules. The selection of the most pertinent descriptors is a critical step in building a predictive QSRR model.

Correlation with Experimental Reaction Rates and Selectivities

A validated QSRR model provides a direct mathematical link between the calculated molecular descriptors and experimentally measured reactivity data, such as reaction rate constants (k) or the ratio of different products (selectivity). The general form of a simple QSRR model, for instance using Multiple Linear Regression, can be expressed as:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where k is the reaction rate, D₁, D₂, ... Dₙ are the selected molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined from fitting the model to experimental data.

To illustrate how a QSRR model would be applied to a series of α-haloketones, consider a hypothetical dataset for a reaction with a nucleophile:

Hypothetical QSRR Data for Nucleophilic Substitution

| Compound (Substituted α-Bromoketone) | log(kexp) | ELUMO (eV) | **Charge

Derivatization and Analog Synthesis from 1 Bromo 3 Phenoxypropan 2 One

Synthesis of Chiral Derivatives and Enantiomerically Enriched Compounds